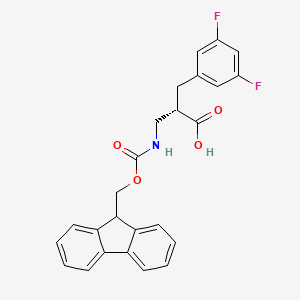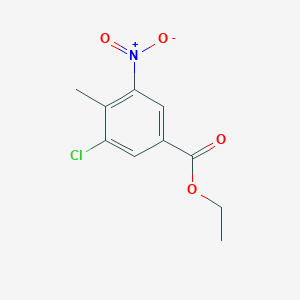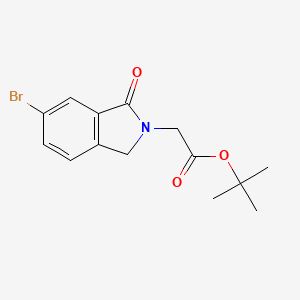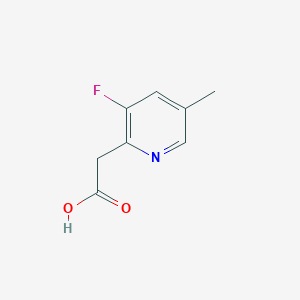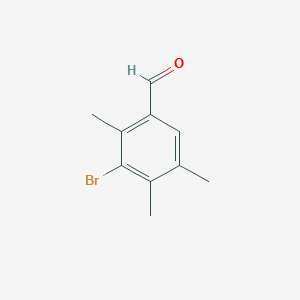![molecular formula C10H12N4O B13984228 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 59940-26-0](/img/structure/B13984228.png)
5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine: is an organic compound that belongs to the class of oxadiazoles This compound is known for its unique structural features, which include an oxadiazole ring fused with a dimethylaminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(Dimethylamino)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the creation of advanced materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
- 4-[4,5-bis[4-(Dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol hydrochloride
Comparison:
- 5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct electronic and structural properties compared to similar compounds.
- The presence of the dimethylamino group enhances its solubility and reactivity, making it more versatile in various chemical reactions.
- Compared to other similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for diverse research areas.
Propiedades
Número CAS |
59940-26-0 |
|---|---|
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H12N4O/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,1-2H3,(H2,11,13) |
Clave InChI |
CSGWFMXFHSFBSX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)



